Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
This compound is a pyridazine derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a p-tolyl substituent. Its structure integrates multiple pharmacophores:
- Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, often associated with biological activity in kinase inhibition or antimicrobial agents .
- Dihydrobenzo[b][1,4]dioxin group: A bicyclic ether system linked to an amide functionality, which may enhance metabolic stability and binding affinity to biological targets .
- Ethyl carboxylate and p-tolyl groups: These substituents influence solubility, bioavailability, and steric interactions .
Properties
IUPAC Name |
ethyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O7/c1-3-31-24(30)23-20(13-22(29)27(26-23)17-7-4-15(2)5-8-17)34-14-21(28)25-16-6-9-18-19(12-16)33-11-10-32-18/h4-9,12-13H,3,10-11,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWACLOYPZVPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Dihydrobenzo[b][1,4]dioxin moiety : This structure is known to enhance biological activity due to its ability to interact with various biological targets.
- Dihydropyridazine core : This contributes to the compound's potential as a therapeutic agent.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.35 g/mol |
Antimicrobial Properties
Research indicates that compounds similar to this structure exhibit significant antimicrobial activity. For example, derivatives with the dihydrobenzo[b][1,4]dioxin moiety have shown potent effects against various bacteria and fungi. A study identified that these compounds could inhibit the growth of Mycobacterium tuberculosis through the inhibition of the DprE1 enzyme, which is crucial for cell wall synthesis in bacteria .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar compounds have been tested against various cancer cell lines, showing promising results:
- In vitro studies demonstrated that derivatives of related structures inhibited the proliferation of cancer cells such as MCF-7 (breast cancer) and NCI-H1299 (lung cancer) cells.
- Mechanism of Action : The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Antioxidant Activity
The antioxidant capacity of this compound may also be significant. Compounds with similar structures have been evaluated using DPPH assays, revealing IC50 values that suggest effective radical scavenging abilities. Such properties are crucial for preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key factors influencing its efficacy include:
- Substituents on the aromatic rings : Modifications can enhance lipophilicity and bioavailability.
- Functional groups : The presence of hydroxyl or methylene groups has been linked to improved antioxidant properties .
Study 1: Antimycobacterial Activity
In a recent investigation, a series of derivatives based on the dihydrobenzo[b][1,4]dioxin scaffold were synthesized and screened for antimycobacterial activity. The most potent compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis .
Study 2: Anticancer Efficacy
Another study focused on evaluating the anticancer potential of related compounds in vitro. The results indicated significant cytotoxicity against several cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry analyses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
*Calculated based on molecular formula.
Pharmacological Activity
- EthR Inhibition : Compound L3 (from ) shares the dihydrobenzo[b][1,4]dioxin motif and demonstrates EthR inhibition, enhancing ethionamide activation in tuberculosis treatment. The target compound’s dihydrobenzo[b][1,4]dioxin group may similarly modulate transcriptional repressors .
- Pyridazine Derivatives: Pyridazine-based compounds () exhibit antihypertensive activity via vasodilation.
Physicochemical Properties
- Solubility : The ethyl carboxylate group in the target compound improves aqueous solubility compared to purely aromatic analogs (e.g., L3), though its large molecular weight (~467.45) may limit passive diffusion .
- Synthetic Complexity : The target compound’s synthesis (analogous to ) involves multi-step reactions, including Pd/C-catalyzed hydrogenation and amide coupling, with yields typically <60% . In contrast, simpler pyridazine derivatives () are synthesized in higher yields (>70%) via single-step reflux .
Research Findings and Data Gaps
- Biological Screening : While EthR inhibitors () and pyridazine derivatives () are well-characterized, the target compound’s activity remains unvalidated, necessitating in vitro assays for antimicrobial or kinase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
